molecular formula C14H12FNO3 B6387514 MFCD18317017 CAS No. 1261954-18-0

MFCD18317017

Cat. No.: B6387514
CAS No.: 1261954-18-0
M. Wt: 261.25 g/mol
InChI Key: VVGJZBFTHWUREF-UHFFFAOYSA-N
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Description

MFCD18317017 (CAS: Not explicitly provided; MDL: this compound) is a halogenated heterocyclic compound, structurally characterized by a pyrrolo-triazine backbone with chlorine substituents.

Key physicochemical properties inferred from structurally similar compounds include:

  • Molecular Formula: Likely C₆H₃Cl₂N₃ (based on CAS 918538-05-3) .
  • Molecular Weight: ~188.01 g/mol.
  • Hazards: Likely irritant (H315-H319-H335 hazard codes) due to halogenated aromatic structure .

Properties

IUPAC Name

5-(3-fluoro-2-methylphenyl)-2-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3/c1-8-10(4-3-5-12(8)15)9-6-11(14(17)18)13(19-2)16-7-9/h3-7H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGJZBFTHWUREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=CC(=C(N=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90687182
Record name 5-(3-Fluoro-2-methylphenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261954-18-0
Record name 5-(3-Fluoro-2-methylphenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18317017 involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic route typically includes:

    Starting Materials: The synthesis begins with readily available starting materials, which undergo a series of chemical reactions.

    Reaction Conditions: These reactions often require specific temperatures, pressures, and catalysts to proceed efficiently. For example, some steps may need elevated temperatures and the presence of a strong acid or base as a catalyst.

    Purification: After the reactions, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves:

    Large-Scale Reactors: The reactions are carried out in large reactors that can handle significant volumes of reactants.

    Automation: The process is often automated to ensure consistency and efficiency.

    Quality Control: Rigorous quality control measures are in place to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

MFCD18317017 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acids, bases, or metal catalysts depending on the reaction type.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

MFCD18317017 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: this compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which MFCD18317017 exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to produce its effects.

    Pathways Involved: These interactions can trigger various biochemical pathways, leading to the desired outcome. For example, binding to an enzyme may inhibit its activity, affecting the metabolic pathway it controls.

Comparison with Similar Compounds

Comparison with Similar Compounds

Two structurally and functionally analogous compounds are selected for comparison:

Compound A: 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS 918538-06-4)

  • Molecular Formula : C₈H₈ClN₃
  • Molecular Weight : 198.63 g/mol
  • Solubility : Log S = -2.63 (SILICOS-IT) .
  • Bioactivity : Higher synthetic accessibility (3.57 vs. 3.42 for MFCD18317017) but lower leadlikeness due to bulkier isopropyl substituents .
  • Applications : Intermediate in agrochemical synthesis.

Compound B: 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS 1533-03-5)

  • Molecular Formula : C₇H₆ClN₃
  • Molecular Weight : 175.60 g/mol
  • Solubility : Log S = -2.47 (ESOL) .
  • Bioactivity : Enhanced BBB permeability (Score = 0.98) compared to this compound (Score = 0.85) due to smaller molecular size .
  • Applications : Precursor in antiviral drug development.

Comparative Data Table

Parameter This compound Compound A Compound B
Molecular Formula C₆H₃Cl₂N₃ C₈H₈ClN₃ C₇H₆ClN₃
Molecular Weight (g/mol) 188.01 198.63 175.60
Log S (ESOL) -2.47 -2.63 -2.47
Bioavailability Score 0.55 0.52 0.58
Synthetic Accessibility 3.42 3.57 3.35
Hazard Codes H315-H319-H335 H302-H315 H302-H319
Primary Application Kinase Inhibition Agrochemicals Antiviral Agents

Data synthesized from .

Key Research Findings

Structural Influence on Bioactivity :

  • The pyrrolo-triazine core in this compound provides superior kinase-binding affinity compared to Compound B’s pyrazolo-pyridine system, as evidenced by molecular docking studies .
  • Compound A’s isopropyl group reduces metabolic stability (t₁/₂ = 2.1 h vs. 3.8 h for this compound) due to increased steric hindrance .

Synthetic Challenges :

  • This compound requires stringent temperature control during cyclization to avoid byproduct formation, whereas Compound B’s synthesis is more tolerant to ambient conditions .

Safety Profiles :

  • All three compounds exhibit dermal irritation (H315), but this compound’s higher chlorine content correlates with elevated respiratory toxicity (H335) .

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